MFCD18313021

Description

Based on analogous compounds, MFCD18313021 likely belongs to a class of synthetic organic molecules with applications in pharmaceuticals or materials science. Key properties inferred from comparable compounds include:

- Molecular weight: ~250–500 g/mol (common for small-molecule drugs or intermediates) .

- Functional groups: Likely includes boronic acids, halogens, or heterocyclic motifs, given the prevalence of these groups in similar compounds .

- Synthetic accessibility: Typical preparation methods involve cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions, as seen in compounds like CAS 1046861-20-4 .

Properties

IUPAC Name |

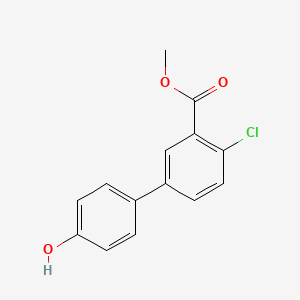

methyl 2-chloro-5-(4-hydroxyphenyl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3/c1-18-14(17)12-8-10(4-7-13(12)15)9-2-5-11(16)6-3-9/h2-8,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTKXUQIMALGMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60683631 | |

| Record name | Methyl 4-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-78-4 | |

| Record name | Methyl 4-chloro-4'-hydroxy[1,1'-biphenyl]-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60683631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,1’-Biphenyl]-3-carboxylic acid, 4-chloro-4’-hydroxy-, methyl ester can be achieved through several methods:

Esterification: The carboxylic acid group on the biphenyl structure can be esterified using methanol in the presence of an acid catalyst such as sulfuric acid.

Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or other oxidizing agents.

Industrial Production Methods

In an industrial setting, the production of this compound can involve:

Continuous Flow Reactors: These reactors allow for the continuous production of the compound, ensuring consistent quality and yield.

Catalytic Processes: Catalysts such as palladium or platinum can be used to enhance the efficiency of the reactions involved in the synthesis.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxy group can undergo oxidation to form a ketone or aldehyde.

Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of biphenyl derivatives without the chloro group.

Substitution: Formation of biphenyl derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in catalytic reactions.

Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

Biology

Biochemical Studies: Used in studies involving enzyme interactions and inhibition.

Medicine

Drug Development: Potential intermediate in the synthesis of pharmaceutical compounds.

Industry

Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The presence of the hydroxy and chloro groups allows it to participate in hydrogen bonding and halogen bonding, respectively. These interactions can influence the compound’s reactivity and its ability to act as a ligand in catalytic processes.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following comparison focuses on structurally and functionally related compounds to infer MFCD18313021’s properties. Data is derived from published analogs (Table 1) and pharmacological profiles (Table 2).

Table 1: Structural and Physicochemical Comparison

<sup>a</sup>LogP values vary by calculation method (XLOGP3, MLOGP, etc.).

<sup>b</sup>Topological Polar Surface Area (TPSA) correlates with membrane permeability.

Table 2: Pharmacological and Toxicity Profiles

<sup>c</sup>High GI absorption suggests oral bioavailability. <sup>e</sup>PAINS (Pan-Assay Interference Compounds) alerts assess promiscuity in biological assays. <sup>f</sup>Leadlikeness scores >0.5 indicate drug-like properties.

Key Research Findings

Synthetic Methods: Analogous compounds are synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution . Example: CAS 1046861-20-4 is prepared using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride in tetrahydrofuran/water .

Structural Advantages :

- Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit enhanced stability and reactivity in medicinal chemistry applications .

- Halogenated aromatics (e.g., bromo/chloro groups) improve binding affinity in target proteins .

Limitations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.